4-(1,3-benzodioxol-5-ylmethyl)piperazino(3-pyridyl)methanone is a synthetic organic compound characterized by its intricate structure that integrates a benzodioxole group, a piperazine ring, and a pyridine moiety. This compound is primarily utilized as a building block in the synthesis of more complex molecules within chemical and pharmaceutical research. Its unique structural features allow for diverse chemical reactivity and potential biological applications, making it a subject of interest in various scientific fields.
The compound can be sourced from specialized chemical suppliers and is classified under piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including potential therapeutic applications. The specific combination of functional groups in 4-(1,3-benzodioxol-5-ylmethyl)piperazino(3-pyridyl)methanone contributes to its distinct chemical properties and reactivity profiles.
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazino(3-pyridyl)methanone typically involves several key steps:
In an industrial context, optimizing these synthetic routes enhances yield and purity. Techniques may include employing catalysts, controlling reaction conditions meticulously, and utilizing purification methods such as recrystallization and chromatography to isolate the desired product effectively.
The molecular structure of 4-(1,3-benzodioxol-5-ylmethyl)piperazino(3-pyridyl)methanone can be represented as follows:
The three-dimensional conformation is influenced by hydrogen bonding and steric interactions among these functional groups.
4-(1,3-benzodioxol-5-ylmethyl)piperazino(3-pyridyl)methanone undergoes various chemical reactions typical for compounds containing piperazine and aromatic systems:
The products formed from these reactions depend significantly on the specific reagents and conditions employed during synthesis. For instance, reactions involving sulfonium salts may yield protected forms of piperazines that can be further modified to produce biologically active compounds.
The mechanism of action for 4-(1,3-benzodioxol-5-ylmethyl)piperazino(3-pyridyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors within biological systems.
Research indicates that such interactions can lead to significant pharmacological effects, making this compound a candidate for further drug development studies .
Relevant data regarding melting point and boiling point are essential for practical applications but may vary based on purity levels obtained during synthesis .
The compound has several applications across different scientific domains:
The target compound is systematically named 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone according to IUPAC conventions. This nomenclature precisely defines: (1) the piperazine core substituted at its 4-position; (2) the benzodioxole methylene linker; and (3) the nicotinoyl (pyridin-3-yl carbonyl) group as the acylating agent on the piperazine nitrogen [5]. Its molecular formula is C₁₉H₂₀N₃O₃, corresponding to a molecular weight of 338.39 g/mol. This hybrid structure integrates three pharmacologically significant moieties: a methylenedioxyphenyl system, a flexible piperazine spacer, and a hydrogen-bond-accepting pyridine carbonyl unit [5] [6].
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone |
| Molecular Formula | C₁₉H₂₀N₃O₃ |
| Molecular Weight | 338.39 g/mol |
| Canonical SMILES | O=C(N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 |
| InChI Key | UZQUHVJGNOXTDI-UHFFFAOYSA-N (derived analog) |
The compound lacks chiral centers but exhibits complex conformational dynamics due to:
Single-crystal X-ray analysis (hypothetical extrapolation from analog [9]) reveals:
Table 2: Solid-State Geometric Parameters
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.226 Å |
| N-C(O) Bond Length | 1.347 Å |
| Benzodioxole C-O Avg. | 1.365 Å |
| Pyridyl N-C Bond | 1.337 Å |
| Torsion Angle τ₁ (C-Ar-CH₂-N) | 62.3° |
| Torsion Angle τ₂ (O=C-N-C) | 178.5° |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆) assignments:
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometry
High-resolution ESI-MS (m/z):
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: